molecular formula C20H14FN3O4S B11581207 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate

4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate

Cat. No.: B11581207
M. Wt: 411.4 g/mol
InChI Key: SUYDVQKSYOYRGV-YVLHZVERSA-N
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Description

4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives

Preparation Methods

The synthesis of 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate typically involves multiple steps. One common method starts with the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the thiazolo[3,2-b][1,2,4]triazole core . . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolo[3,2-b][1,2,4]triazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives, such as those with different substituents on the phenyl rings. These compounds share similar core structures but differ in their specific functional groups, which can significantly impact their chemical properties and biological activities

Properties

Molecular Formula

C20H14FN3O4S

Molecular Weight

411.4 g/mol

IUPAC Name

[4-[(Z)-[2-(4-fluorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C20H14FN3O4S/c1-11(25)28-15-8-3-12(9-16(15)27-2)10-17-19(26)24-20(29-17)22-18(23-24)13-4-6-14(21)7-5-13/h3-10H,1-2H3/b17-10-

InChI Key

SUYDVQKSYOYRGV-YVLHZVERSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OC

Origin of Product

United States

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